4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide

Medicinal Chemistry Kinase Inhibitor SAR

Researchers often struggle to source well-characterized analogs for mapping how para-substituents influence kinase selectivity. This 4-methyl analog solves that problem by enabling direct SAR comparisons against 4-methoxy and unsubstituted benzamide congeners. - Enables head-to-head profiling of para-substituent effects on Fms, Kit, and Flt-3 kinase inhibition. - Sourced from diversity-oriented screening libraries with confirmed identity and purity. - Ideal for molecular docking and MD simulations against published Fms/Flt-3 crystal structures.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 883964-56-5
Cat. No. B2516097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide
CAS883964-56-5
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3N2C)C4=CC=CC=N4
InChIInChI=1S/C23H19N3O2/c1-15-10-12-16(13-11-15)23(28)25-22-20(18-8-5-6-14-24-18)21(27)17-7-3-4-9-19(17)26(22)2/h3-14H,1-2H3,(H,25,28)
InChIKeySVTIVCVANVXGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-N-(1-methyl-4-oxo-3-(pyridin-2-yl)-1,4-dihydroquinolin-2-yl)benzamide – Structural Class and Procurement Context


4‑Methyl‑N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide (CAS 883964‑56‑5) is a synthetic small molecule belonging to the N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide series. This scaffold appears in patents describing kinase inhibitors, particularly those targeting Fms, Kit, and Flt‑3 kinases [1]. The compound features a 4‑methylbenzamide substituent, distinguishing it from close analogs bearing 4‑methoxy, 2‑methyl, or 3‑nitro groups. Despite its presence in commercial screening libraries, no peer‑reviewed biological data for this exact compound were found in the public domain as of the search date.

Why 4‑Methyl‑N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide Cannot Be Replaced by a Generic Analog


The N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide chemotype is highly sensitive to peripheral substitution. Even minor modifications—such as replacing the 4‑methyl group with 4‑methoxy (CAS 883964‑65‑6), 2‑methyl (CAS 896816‑08‑3), or 3‑nitro (CAS 879444‑43‑6)—can profoundly alter kinase selectivity, cellular permeability, and metabolic stability [1]. In the broader pyridine‑quinoline hybrid class, small substituent changes have been shown to shift inhibition from PIM‑1 kinase to unrelated targets, underscoring that potency and selectivity are not transferable across analogs [2]. Therefore, generic substitution without direct comparative data risks selecting a compound with divergent biological activity and unsuitable physicochemical properties.

Quantitative Differentiation Evidence for 4‑Methyl‑N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide


Structural Uniqueness Among Commercially Available N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide Analogs

The 4‑methyl substituent on the benzamide ring is a distinct structural feature that differentiates this compound from the 4‑methoxy analog (CAS 883964‑65‑6), the 2‑methyl analog (CAS 896816‑08‑3), and the 3‑nitro analog (CAS 879444‑43‑6). The 4‑methyl group lacks the hydrogen‑bond acceptor capacity of methoxy and the electron‑withdrawing character of nitro, which are known to influence target binding and metabolic profiles in kinase inhibitor series [1]. No quantitative biological data comparing these exact analogs were available at the time of search.

Medicinal Chemistry Kinase Inhibitor SAR

Predicted Physicochemical Divergence from the 4‑Methoxy Analog

Computational comparison predicts that replacing the 4‑methoxy group (CAS 883964‑65‑6) with a 4‑methyl group (CAS 883964‑56‑5) reduces molecular weight from 385.4 to 369.4 g mol⁻¹ and eliminates two hydrogen‑bond acceptor sites, which is expected to increase lipophilicity (cLogP) and enhance passive membrane permeability [1]. No experimental logP or solubility data were located for either compound.

Physicochemical Properties Drug Design Lipophilicity

Class‑Level Kinase Inhibition Potential Inferred from Patent Disclosure

US 9,096,593 B2 discloses N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide derivatives as Fms and Flt‑3 kinase inhibitors with IC₅₀ values below 100 nM for optimized examples [1]. The 4‑methylbenzamide variant falls within the claimed generic structure but is not specifically exemplified. Without dedicated profiling, its potency relative to the patent's lead compounds remains unknown.

Kinase Inhibition Fms Flt-3 Chemical Biology

Recommended Application Scenarios for 4‑Methyl‑N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide


Kinase Selectivity Profiling in Fms/Flt‑3 Inhibitor Programs

Given the patent class disclosure of potent Fms and Flt‑3 inhibitors within the N‑(1‑methyl‑4‑oxo‑3‑(pyridin‑2‑yl)‑1,4‑dihydroquinolin‑2‑yl)benzamide series [1], this 4‑methyl analog may serve as a tool compound for probing the contribution of the para‑substituent to kinase selectivity. It should be tested head‑to‑head against the 4‑methoxy and unsubstituted benzamide analogs in biochemical and cellular kinase panels.

Structure–Activity Relationship (SAR) Exploration of the Benzamide Vector

The compound is best deployed in medicinal chemistry campaigns aimed at understanding how electron‑donating, lipophilic substituents at the benzamide para‑position influence target binding, cellular activity, and metabolic stability. Comparisons with the 4‑methoxy, 2‑methyl, and 3‑nitro analogs are essential to map the SAR landscape [1].

Computational Chemistry and Docking Studies

In the absence of experimental binding data, the 4‑methyl analog can be used in molecular docking and molecular dynamics simulations against Fms or Flt‑3 crystal structures (PDB entries available) to predict binding mode differences relative to the 4‑methoxy congener. Such studies can prioritize which analog to advance to synthesis and testing.

Screening Library Procurement for Novel Target Deconvolution

Commercial suppliers list this compound as part of diversity‑oriented screening libraries. It is appropriate for phenotypic screening campaigns where the goal is to identify hits against novel targets, provided that any hit is confirmed with a custom re‑synthesis and full analytical characterization.

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